2,5-Dichloro-4-methylbenzenesulfonyl chloride 2,5-Dichloro-4-methylbenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 473477-22-4
VCID: VC8274898
InChI: InChI=1S/C7H5Cl3O2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3
SMILES: CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl
Molecular Formula: C7H5Cl3O2S
Molecular Weight: 259.5 g/mol

2,5-Dichloro-4-methylbenzenesulfonyl chloride

CAS No.: 473477-22-4

Cat. No.: VC8274898

Molecular Formula: C7H5Cl3O2S

Molecular Weight: 259.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-4-methylbenzenesulfonyl chloride - 473477-22-4

Specification

CAS No. 473477-22-4
Molecular Formula C7H5Cl3O2S
Molecular Weight 259.5 g/mol
IUPAC Name 2,5-dichloro-4-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C7H5Cl3O2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3
Standard InChI Key PKTRXKJNKSWSTH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl
Canonical SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl

Introduction

Synthesis and Industrial Production

Chlorosulfonation of Chlorinated Methylbenzenes

The primary synthesis route involves chlorosulfonation of a chlorinated methylbenzene precursor. As detailed by VulcanChem, the reaction employs chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) or sulfur trioxide (SO3\text{SO}_3) in the presence of a catalyst, such as sulfuric acid. The process proceeds as follows:

  • Sulfonation: The aromatic precursor reacts with chlorosulfonic acid at elevated temperatures (e.g., 135°C) to form a sulfonic acid intermediate.

  • Chlorination: Thionyl chloride (SOCl2\text{SOCl}_2) converts the sulfonic acid group into sulfonyl chloride, yielding the final product.

A related patent (CN101066943A) describes a similar method for synthesizing 2,4-dichloro-5-sulfonyl benzoic acid, utilizing chlorosulfonic acid and a catalyst under controlled conditions . Although targeting a different compound, this protocol underscores the scalability of chlorosulfonation, achieving yields exceeding 70% with purities >99% .

Optimization Parameters

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact
Temperature130–140°CHigher temperatures accelerate sulfonation but risk decomposition
Catalyst Concentration5–10 wt% (e.g., H2SO4\text{H}_2\text{SO}_4)Enhances reaction rate and selectivity
Reaction Time3–5 hoursProlonged durations improve conversion

Post-synthesis steps involve ice-water quenching to precipitate the product, followed by filtration and washing to remove residual acids . Industrial processes prioritize moisture-free environments to prevent hydrolysis of the sulfonyl chloride group .

Property2,5-Dichloro-4-methyl Isomer2,4-Dichloro-5-methyl Isomer
Melting PointNot reported67–72°C
Boiling PointNot reported333°C (predicted)
DensityNot reported1.560 g/cm3^3
SolubilityInsoluble in water; soluble in organic solvents (e.g., dichloromethane)Similar behavior inferred

The compound’s moisture sensitivity necessitates storage in cool, dry conditions under inert atmospheres .

Reactivity and Functionalization

The sulfonyl chloride group (–SO2_2Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols. Key transformations include:

Sulfonamide Formation

Reaction with primary or secondary amines produces sulfonamides, widely used in pharmaceuticals:

Ar-SO2Cl+R2NHAr-SO2NR2+HCl\text{Ar-SO}_2\text{Cl} + \text{R}_2\text{NH} \rightarrow \text{Ar-SO}_2\text{NR}_2 + \text{HCl}

This reaction is pivotal in synthesizing sulfa drugs, where the sulfonamide moiety confers antimicrobial activity.

Sulfonate Ester Synthesis

Alcohols react with the compound to form sulfonate esters, employed as alkylating agents or polymer cross-linkers:

Ar-SO2Cl+ROHAr-SO3R+HCl\text{Ar-SO}_2\text{Cl} + \text{ROH} \rightarrow \text{Ar-SO}_3\text{R} + \text{HCl}

In material science, such esters enhance the thermal stability of polymers.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound’s role in synthesizing sulfonamide antibiotics and protease inhibitors is well-documented. Its ability to form stable covalent bonds with biomolecules underpins its utility in drug design.

Polymer Chemistry

As a cross-linking agent, it improves the mechanical strength of resins and elastomers. For example, incorporation into epoxy matrices increases glass transition temperatures by 20–30°C.

Agrochemicals

Derivatives act as herbicides and fungicides, leveraging the sulfonyl group’s interaction with plant enzymes.

PrecautionSpecification
Personal Protective Equipment (PPE)Nitrile gloves, goggles, lab coat
VentilationUse fume hoods to avoid vapor exposure
StorageAirtight containers in dry, cool areas

Emergency measures for exposure include rinsing with water (15 minutes for skin/eyes) and seeking medical attention .

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